molecular formula C9H14O2 B2811742 Spiro[3.4]octane-5-carboxylic acid CAS No. 1314388-70-9

Spiro[3.4]octane-5-carboxylic acid

Cat. No.: B2811742
CAS No.: 1314388-70-9
M. Wt: 154.209
InChI Key: DFMFCXHBAMTXTL-UHFFFAOYSA-N
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Scientific Research Applications

Spiro[3.4]octane-5-carboxylic acid has diverse applications in scientific research:

Future Directions

Spirocyclic structures, including Spiro[3.4]octane-8-carboxylic acid, have seen a dramatic increase in attention in recent years, particularly in drug discovery . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, compared to the respective monocyclic structure . They also access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions in the research and application of Spiro[3.4]octane-8-carboxylic acid and similar compounds are promising.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.4]octane-5-carboxylic acid typically involves the cyclization of suitable precursors. One common method starts with 1,3-cyclohexanedione, which undergoes a series of reactions including methanolysis, cyclization with an ethyl Grignard reagent, and subsequent transformations to yield the desired spirocyclic structure . The reaction conditions often involve the use of Lewis acids and bases, as well as solvents like dimethoxyethane and ethanol.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Mechanism of Action

The mechanism of action of spiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic scaffold .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.3]heptane-2-carboxylic acid
  • Spiro[2.5]octane-5-carboxylic acid
  • Spiroindole and Spirooxindole derivatives

Uniqueness

Spiro[3.4]octane-5-carboxylic acid stands out due to its specific ring size and the position of the carboxylic acid group. This unique structure provides distinct physicochemical properties and reactivity compared to other spirocyclic compounds. Its ability to enhance solubility and stability makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

spiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-3-1-4-9(7)5-2-6-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMFCXHBAMTXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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